(4-Benzylmorpholin-3-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

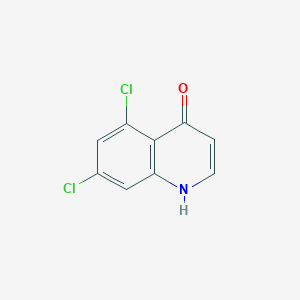

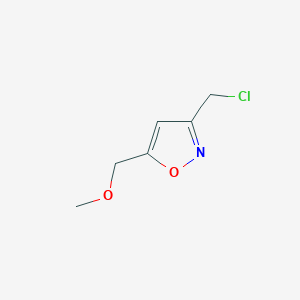

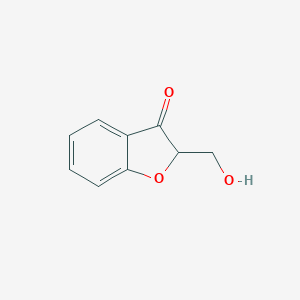

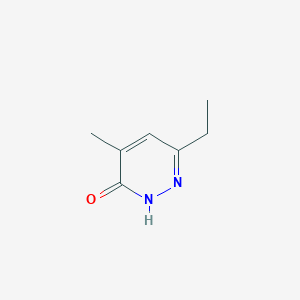

"(4-Benzylmorpholin-3-yl)methanamine" is a chemical compound that has garnered attention for its diverse applications in medicinal chemistry and materials science. The compound's structure and properties make it a candidate for exploration in the development of new pharmaceuticals and materials.

Synthesis Analysis

The synthesis of "(4-Benzylmorpholin-3-yl)methanamine" and related compounds has been explored through various methodologies. A practical synthesis approach was developed for a related compound, showcasing the use of Grignard reactions and highlighting the compound's role as a pharmaceutical intermediate (Kopach et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interactions and reactivity of "(4-Benzylmorpholin-3-yl)methanamine". While specific studies on this compound's structure are limited, related research focuses on stabilizing specific molecular conformations to enhance activity (Bucci et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "(4-Benzylmorpholin-3-yl)methanamine" involves its participation in various reactions, including its use as a key intermediate in pharmaceutical development. Its reactivity has been explored in the synthesis of compounds with potential neuroleptic activity (Iwanami et al., 1981).

Physical Properties Analysis

The physical properties of "(4-Benzylmorpholin-3-yl)methanamine" contribute to its utility in different applications. While the specific physical properties of this compound were not directly found, related studies highlight the importance of solubility, stability, and molecular weight in the design of new compounds (Sniecikowska et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with various substrates and potential for forming diverse chemical structures, make "(4-Benzylmorpholin-3-yl)methanamine" a versatile compound. Research on related compounds demonstrates the exploration of chemical diversity for therapeutic applications (Ramazani et al., 2012).

Aplicaciones Científicas De Investigación

Biased Agonists for Serotonin Receptors

Research has shown the design of novel derivatives of methanamine compounds as "biased agonists" of serotonin 5-HT1A receptors, indicating their potential as antidepressant drug candidates. These compounds exhibit high selectivity and affinity towards the 5-HT1A receptor, demonstrating significant antidepressant-like activity without the side effects typical of general agonists. This indicates a promising avenue for developing targeted therapies for depression (Sniecikowska et al., 2019).

Anticonvulsant Agents

A study on Schiff bases of methanamine derivatives has highlighted their potential as anticonvulsant agents. The research found that certain compounds exhibited significant protection against seizures, suggesting a new pathway for the development of anticonvulsant medications (Pandey & Srivastava, 2011).

Antimicrobial Applications

Derivatives of methanamine have been investigated for their antimicrobial properties, showing variable degrees of antibacterial and antifungal activity. This research opens up possibilities for developing new antimicrobial agents based on methanamine derivatives (Visagaperumal et al., 2010).

Catalytic Applications

Methanamine derivatives have been utilized in catalysis, demonstrating their role in facilitating efficient transfer hydrogenation reactions. This application is crucial for the synthesis of various chemicals, showcasing the versatility of methanamine derivatives in catalytic processes (Karabuğa et al., 2015).

Photocytotoxicity for Cancer Therapy

Iron(III) complexes involving methanamine derivatives have been studied for their photocytotoxic properties, offering a novel approach to cancer therapy. These complexes can be activated by red light to generate reactive oxygen species, targeting cancer cells while minimizing damage to healthy tissue (Basu et al., 2014).

Safety And Hazards

“(4-Benzylmorpholin-3-yl)methanamine” is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(4-benzylmorpholin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETPMFZQKHRWBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439974 |

Source

|

| Record name | (4-benzylmorpholin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylmorpholin-3-yl)methanamine | |

CAS RN |

169750-73-6 |

Source

|

| Record name | 4-(Phenylmethyl)-3-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-benzylmorpholin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)